Receptor Affinity and Subtype Selectivity: SB-236057 vs. 5-HT1D Receptor Cross-Reactivity
SB-236057 exhibits high affinity for the human 5-HT1B receptor (pKi = 8.2) and demonstrates a critical selectivity window against the phylogenetically and pharmacologically similar 5-HT1D receptor (pKi = 6.3) [1]. This represents a 75-fold selectivity margin for the 5-HT1B receptor over the 5-HT1D subtype, a distinction that is paramount for dissecting 5-HT1B-mediated functions from 5-HT1D-mediated ones in native tissues or recombinant systems [1]. In contrast, many earlier-generation ligands failed to achieve this level of discrimination, making SB-236057 a preferred tool for subtype-specific interrogation [1].
| Evidence Dimension | Receptor binding affinity (pKi) and selectivity |
|---|---|
| Target Compound Data | pKi = 8.2 at human 5-HT1B; pKi = 6.3 at human 5-HT1D |
| Comparator Or Baseline | Within the same study: Affinity at human 5-HT1D receptor served as the direct comparator |
| Quantified Difference | 75-fold higher affinity for 5-HT1B over 5-HT1D |
| Conditions | Radioligand binding assay using [³H]5-HT in CHO cells stably expressing human 5-HT1B or 5-HT1D receptors |
Why This Matters
This 75-fold selectivity margin directly addresses the historical challenge of differentiating 5-HT1B from 5-HT1D receptor contributions, enabling researchers to attribute observed functional effects to 5-HT1B receptor modulation with greater confidence than with less selective tools.
- [1] Middlemiss DN, et al. SB-236057, a selective 5-HT1B receptor inverse agonist, blocks the 5-HT human terminal autoreceptor. Eur J Pharmacol. 1999;375(1-3):359-365. doi:10.1016/s0014-2999(99)00262-9. View Source
